Decahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroquinolin-6-amine is an organic compound with potential applications in various fields of research and industry. It is a derivative of quinoline, characterized by the presence of an amine group at the sixth position of the decahydroquinoline ring system. This compound is of interest due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a suitable catalyst, such as palladium on carbon, can yield decahydroquinoline. Subsequent amination of decahydroquinoline using ammonia or an amine source under high pressure and temperature conditions can produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Decahydroquinolin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of decahydroquinolin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the amine group.
Decahydroquinoline: A fully saturated derivative without the amine group.
Aminomethylquinoline: A related compound with an amine group at a different position.
Uniqueness: Decahydroquinolin-6-amine is unique due to its specific structural features, including the presence of an amine group at the sixth position of the decahydroquinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
Decahydroquinolin-6-amine is a compound belonging to the class of decahydroquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a saturated quinoline framework. This structure is significant as it influences the compound's interaction with biological targets. The presence of nitrogen in the ring system contributes to its biological properties, as nitrogen-containing compounds often exhibit varied pharmacological activities.
Cytotoxicity
Recent studies have demonstrated that decahydroquinoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, lepadins, which are related compounds, have shown significant cytotoxicity against human melanoma (A375), breast (MDA-MB-468), and colon cancer cell lines (HT29 and HCT116) .
Table 1: Cytotoxic Activity of Decahydroquinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Lepadin A | A375 | 45.5 | Induces G2/M phase arrest |
Lepadin B | MDA-MB-468 | 30.0 | Inhibits cell migration |
This compound | HT29 | 50.0 | Impairs self-renewal capacity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action for these compounds often involves cell cycle arrest and inhibition of cellular migration, which are critical for cancer metastasis.
The mechanism by which this compound exerts its cytotoxic effects has been linked to its ability to induce cell cycle arrest at the G2/M phase. This is crucial as it prevents cancer cells from dividing and proliferating. Additionally, studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression, such as those mediated by tyrosine kinases .
Therapeutic Applications
Given their biological activity, decahydroquinoline derivatives are being explored for potential therapeutic applications beyond oncology. Their properties suggest possible uses in treating parasitic infections and neurodegenerative diseases due to their ability to inhibit enzymes like butyrylcholinesterase .
Case Study: Lepadin A
A detailed investigation into lepadin A, a compound structurally similar to this compound, revealed its potent cytotoxicity against A375 melanoma cells. The study demonstrated that lepadin A not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine |
InChI |
InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2 |
InChI Key |
JZFOPNSQKQOMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCC2NC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.